molecular formula C10H12F3N B13334543 (4-(3,3,3-Trifluoropropyl)phenyl)methanamine

(4-(3,3,3-Trifluoropropyl)phenyl)methanamine

Katalognummer: B13334543
Molekulargewicht: 203.20 g/mol
InChI-Schlüssel: MHAWGYMEABZWKK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-(3,3,3-Trifluoropropyl)phenyl)methanamine is an organic compound that features a trifluoropropyl group attached to a phenyl ring, which is further connected to a methanamine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-(3,3,3-Trifluoropropyl)phenyl)methanamine typically involves the following steps:

    Starting Material: The process begins with the selection of a suitable starting material, such as 4-bromophenylmethanamine.

    Introduction of Trifluoropropyl Group: The trifluoropropyl group is introduced through a nucleophilic substitution reaction using a trifluoropropyl halide, such as 3,3,3-trifluoropropyl bromide, in the presence of a base like potassium carbonate.

    Reaction Conditions: The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

(4-(3,3,3-Trifluoropropyl)phenyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound using oxidizing agents such as hydrogen peroxide or nitric acid.

    Reduction: The nitro group, if present, can be reduced back to the amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, nitric acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Various nucleophiles in the presence of a base.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Compounds with new functional groups replacing the trifluoropropyl group.

Wissenschaftliche Forschungsanwendungen

(4-(3,3,3-Trifluoropropyl)phenyl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism by which (4-(3,3,3-Trifluoropropyl)phenyl)methanamine exerts its effects depends on its specific application. In biochemical assays, it may act as a ligand that binds to specific molecular targets, influencing biological pathways. The trifluoropropyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of proteins or cell membranes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (4-(3,3,3-Trifluoropropyl)phenyl)amine: Lacks the methanamine group, resulting in different reactivity and applications.

    (4-(3,3,3-Trifluoropropyl)phenyl)methanol: Contains a hydroxyl group instead of an amine, leading to different chemical properties and uses.

Uniqueness

(4-(3,3,3-Trifluoropropyl)phenyl)methanamine is unique due to the presence of both the trifluoropropyl and methanamine groups, which confer distinct chemical reactivity and potential applications. The trifluoropropyl group enhances the compound’s stability and lipophilicity, while the methanamine group provides a site for further functionalization.

Eigenschaften

Molekularformel

C10H12F3N

Molekulargewicht

203.20 g/mol

IUPAC-Name

[4-(3,3,3-trifluoropropyl)phenyl]methanamine

InChI

InChI=1S/C10H12F3N/c11-10(12,13)6-5-8-1-3-9(7-14)4-2-8/h1-4H,5-7,14H2

InChI-Schlüssel

MHAWGYMEABZWKK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1CCC(F)(F)F)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.